molecular formula C10H9NO4S B8750101 ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate

ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate

Cat. No.: B8750101
M. Wt: 239.25 g/mol
InChI Key: KQUKPJJTYCSWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminothiophene-3-carboxylate with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Introduction of different substituents at various positions on the ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized thieno[3,2-b]pyridine derivatives, while reduction can produce dihydro analogs .

Scientific Research Applications

ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,5-dihydro-5-oxothieno[3,2-b]pyridine-6-carboxylate: Lacks the hydroxy group at position 7.

    Methyl 4,5-dihydro-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate is unique due to the presence of the hydroxy group at position 7, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate and its interactions with biological targets.

Properties

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate

InChI

InChI=1S/C10H9NO4S/c1-2-15-10(14)6-7(12)8-5(3-4-16-8)11-9(6)13/h3-4H,2H2,1H3,(H2,11,12,13)

InChI Key

KQUKPJJTYCSWNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CS2)NC1=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium ethoxide (0.67 g, 9.29 mmol) was added to a solution of 3-(2-ethoxycarbonyl-acetylamino)-thiophene-2-carboxylic acid methyl ester (1) (2.18 g, 7.74 mmol) in anhydrous ethanol and refluxed overnight. The solution was cooled and excess solvent was distilled off The residue was dissolved in water and acidified by cold diluted HCl solution. The solids formed were filtered, washed by water, and dried under vacuum at room temperature to yield 1.0 g (55%) of 7-hydroxy-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester as white solid. MP 218° C.; 1H NMR (400 MHz, DMSO-d6) δ 1.28 (t, J=7.2 Hz, 3H), 4.29 (q, J=7.2 Hz, 2H), 6.96 (d, J=5.6 Hz, 1H), 8.07 (d, J=5.6 Hz, 1H) ppm; MS m/z=240 amu (M++1).
Quantity
0.67 g
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reactant
Reaction Step One
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2.18 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One

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